molecular formula C15H17N5O3 B2667197 7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-17-4

7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2667197
M. Wt: 315.333
InChI Key: DVNWFGBFFLSWEI-UHFFFAOYSA-N
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Description

The compound “7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to a class of molecules known as triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that have been studied for their significant biological and pharmacological properties . They have been found to exhibit a broad spectrum of activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Synthesis Analysis

The synthesis of triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . This process is followed by heteroannulation, a reaction that forms a new ring, in the presence of triethylamine . The Dimroth rearrangement, a type of organic reaction, is also involved in the synthesis of these compounds .


Molecular Structure Analysis

Triazolopyrimidines are five-membered heterocyclic rings containing two carbon and three nitrogen atoms . They exist in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The molecular structure of the compound can be further confirmed through single-crystal X-ray diffraction measurement .


Chemical Reactions Analysis

The chemical reactions involved in the formation of triazolopyrimidines include condensation reactions and cycloaddition with dipolarophiles . The Dimroth rearrangement, both in acidic and basic media, is a key step in the cyclocondensation of triazole on the selenazolopyrimidine framework leading to selenazolotriazolopyrimidines .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Research has demonstrated the synthesis of triazolopyrimidines, including compounds with structures similar to the specified chemical, highlighting their potential in antimicrobial and antioxidant applications. For instance, the synthesis of an uncommon series of triazolopyrimidines was accomplished using the Biginelli protocol, where the compounds were evaluated for their antimicrobial and antioxidant activities (Gilava et al., 2020).

Structural Analysis and Supramolecular Architecture

Studies have also focused on the structural analysis of triazolopyrimidine derivatives, exploring their crystal environments and the potential biological activity of their coordination compounds. The molecular structure of similar triazolopyrimidine molecules has been reported, with emphasis on their supramolecular architecture facilitated by hydrogen bonding and π-π stacking interactions (Canfora et al., 2010).

Novel Derivatives and Their Biological Evaluation

Further research has involved the synthesis of novel triazolopyrimidine derivatives and their subsequent biological evaluation. This includes the creation of new spiro derivatives of dihydro-1,2,3-triazolo[1,5-a]pyrimidine through multicomponent reactions, illustrating the versatility of this compound in generating biologically relevant molecules (Gladkov et al., 2018).

Synthesis Techniques and Methodologies

The synthesis and reactions of triazolopyrimidines with α, β-unsaturated carbonyl compounds have been explored to create alkylated heterocycles, showcasing the compound's utility in organic synthesis and the potential for creating a wide range of functionalized derivatives (Lipson et al., 2003).

Future Directions

Triazolopyrimidines have shown promise in various areas of medicinal chemistry due to their broad spectrum of biological activities . Future research could focus on further exploring the biological activities of these compounds, developing more efficient synthesis methods, and investigating their potential applications in the treatment of various diseases.

properties

IUPAC Name

7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-8-11(14(16)21)12(20-15(19-8)17-7-18-20)9-5-4-6-10(22-2)13(9)23-3/h4-7,12H,1-3H3,(H2,16,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNWFGBFFLSWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,3-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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